(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMRABOUZCDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a complex organic molecule characterized by a combination of heterocyclic rings, including methoxypyrazine, pyrrolidine, and methylpyridine moieties. This unique structure suggests potential biological activities that warrant further investigation.
Structural Characteristics
The structural features of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Methoxypyrazine Moiety | Provides potential antimicrobial properties |
| Pyrrolidine Ring | Associated with anticancer activity |
| Methylpyridine Group | May contribute to neuroprotective effects |
Antimicrobial Activity
Compounds with similar structural characteristics have demonstrated significant antimicrobial properties. The presence of the methoxypyrazine moiety is particularly noteworthy, as pyrazines are often linked to antibacterial and antifungal activities. For instance, derivatives of methoxypyrazine have shown effectiveness against various bacterial strains, suggesting that this compound could exhibit comparable effects.
Anticancer Potential
Research indicates that compounds incorporating pyrrolidine rings often exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that derivatives similar to This compound may induce apoptosis in cancer cells. For example, triazolo-pyridazine derivatives have been reported to show moderate cytotoxicity against A549, HeLa, and MCF-7 cancer cell lines, with IC50 values indicating promising anticancer activity .
Neuroprotective Effects
Certain structures related to this compound are known for their neuroprotective abilities. The methylpyridine component may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases. Studies have shown that similar compounds can enhance neuronal survival and function.
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and activity against these targets can be assessed through various assays, including enzyme inhibition studies and receptor binding assays. Understanding these interactions is essential for establishing the therapeutic potential of the compound.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with structural similarities. For instance:
- Cytotoxicity Studies : A study evaluating triazolo-pyridazine derivatives found that certain compounds exhibited IC50 values below 10 μM against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Testing : Compounds structurally related to methoxypyrazine have shown effectiveness against both gram-positive and gram-negative bacteria, reinforcing the potential antimicrobial properties of this compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas due to its pharmacological properties:
Anticancer Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and L1210 murine leukemia cells. The IC50 values reported for HeLa cells are as low as 0.02 mM, indicating strong cytotoxicity.
Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases, which are critical for programmed cell death.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has revealed that modifications in the chemical structure significantly impact biological activity:
- Pyrrolidine Substitutions : Alterations at specific positions can enhance or diminish potency.
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring improves interactions with target proteins.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural features may influence receptor binding affinities, potentially leading to applications in treating neurological disorders.
Materials Science
Due to its unique chemical properties, this compound may also find applications in materials science, particularly in the development of novel polymers or coatings that require specific chemical functionalities.
Case Study 1: Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound across human and rodent cancer models. The results indicated that specific substitutions maintained or enhanced activity compared to baseline compounds.
Case Study 2: Mechanistic Insights
Research focusing on mitochondrial dysfunction revealed that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanone carbonyl group and methoxypyrazine moiety serve as primary sites for nucleophilic attack.
Methanone Carbonyl Reactivity
-
Reduction : The ketone undergoes reduction with NaBH₄ or LiAlH₄ to form a secondary alcohol. For example:
-
Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols. Steric hindrance from the pyrrolidine and pyridine groups reduces yields (~50%) compared to simpler ketones.
Methoxypyrazine Demethylation
The methoxy group on pyrazine undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield a hydroxylated derivative:
Coupling Reactions
The pyridine and pyrazine rings enable cross-coupling reactions for structural diversification.
Pyrrolidine Ring Oxidation
The pyrrolidine nitrogen is susceptible to oxidation with mCPBA or H₂O₂, forming N-oxide derivatives. This modification alters electronic properties and enhances solubility:
Pyridine Methyl Group Oxidation
The 2-methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
Pyrazine Ring Functionalization
Under strong bases (e.g., LDA), the pyrazine ring undergoes ring-opening at the oxygen-pyrrolidine junction, forming intermediates for further cyclization .
Pyrrolidine Ring Strain
The pyrrolidine ring’s conformational flexibility allows strain-induced rearrangements. For example, treatment with TFA induces ring expansion to a six-membered ring in rare cases (~15% yield) .
Ether Cleavage
The pyrrolidinyloxy linkage is cleaved by HI or BBr₃, releasing the methoxypyrazine fragment:
Deprotonation of Pyridine
The pyridine nitrogen is deprotonated by strong bases (e.g., NaH), forming a nucleophilic site for alkylation or acylation .
Photochemical and Thermal Stability
-
Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the methanone-pyrrolidine bond, producing 2-methylnicotinic acid and methoxypyrazine fragments.
-
Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition between pyridine and pyrazine rings in rare cases, forming bicyclic adducts (~5% yield) .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cytochrome P450) involve oxidative demethylation and hydroxylation , generating metabolites critical for pharmacological activity .
Q & A
Q. What are the common synthetic routes for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone?
The compound is synthesized via coupling reactions between pyrazine and pyrrolidine derivatives. A typical approach involves activating the carboxylic acid group (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) using coupling agents like HATU or EDCI, followed by reaction with a substituted pyrrolidine (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine). Purification via column chromatography and crystallization yields the final product . Key intermediates should be characterized by /-NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR are essential for confirming the connectivity of the pyrrolidine, pyrazine, and pyridine moieties. For example, methoxy protons on pyrazine resonate at ~3.9 ppm, while pyrrolidine protons appear as multiplet signals between 1.5–3.5 ppm .
- LC-MS/HPLC : High-resolution LC-MS (e.g., [M+H]+ = 418.2131) validates molecular weight and purity. Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
- X-ray Crystallography : SHELX software can resolve stereochemistry and crystal packing, though this requires high-quality single crystals .
Q. How is the stability of this compound assessed under experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C indicates thermal stability).
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Pyrazine ether linkages may hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity : Store in amber vials and test photostability under UV/visible light .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene minimizes side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) . Contradictions in yield data (e.g., 60% vs. 79% ) may arise from differences in purification methods or starting material quality.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Use standardized assays (e.g., IC measurements) to compare potency.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-specific .
Q. How does substituent variation on the pyrazine ring influence bioactivity?
- Electron-Withdrawing Groups (e.g., -NO) : Enhance binding to enzymes like kinases by increasing electrophilicity .
- Methoxy vs. Methyl Groups : Methoxy improves solubility but may reduce membrane permeability. Compare logP values (e.g., calculated vs. experimental) .
- Structure-Activity Relationships (SAR) : Replace pyridine with thiazole (as in THP-M3T ) to assess selectivity for receptors like orexin .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding poses to receptors (e.g., orexin receptors).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QM/MM Calculations : Evaluate electronic interactions at active sites, such as hydrogen bonding with pyrazine oxygen .
Data Contradiction Analysis
Q. How to address conflicting crystallographic vs. NMR data for stereochemical assignments?
- Crystallography : SHELXL refines X-ray data to assign absolute configuration but requires high-quality crystals .
- NOESY NMR : Detects spatial proximity of protons (e.g., pyrrolidine H-3 to pyrazine H-5) to infer relative stereochemistry.
- Circular Dichroism (CD) : Resolves enantiomeric excess if chiral centers are present .
Q. Why do solubility measurements vary across studies?
- Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility. Use powder X-ray diffraction (PXRD) to identify polymorphs.
- Buffer Composition : Phosphate buffers may form insoluble complexes with metal impurities .
- Dynamic Light Scattering (DLS) : Detects aggregation, which reduces apparent solubility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
